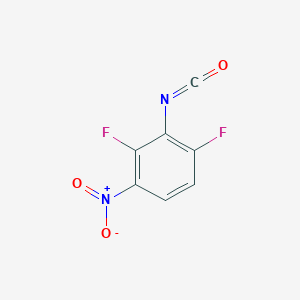
2-(3-Bromophenyl)-1,1-difluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-1,1-difluoropropan-2-ol is an organic compound that features a bromophenyl group attached to a difluoropropanol moiety
准备方法
The synthesis of 2-(3-Bromophenyl)-1,1-difluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with difluoromethyl ketone in the presence of a suitable base to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
2-(3-Bromophenyl)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The difluoropropanol moiety can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
2-(3-Bromophenyl)-1,1-difluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-1,1-difluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoropropanol moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
2-(3-Bromophenyl)-1,1-difluoropropan-2-ol can be compared with similar compounds such as:
2-(3-Bromophenyl)propan-2-ol: Lacks the difluoro groups, resulting in different chemical reactivity and biological activity.
2-(3-Fluorophenyl)-1,1-difluoropropan-2-ol: Substitution of bromine with fluorine alters the compound’s electronic properties and interactions with biological targets.
2-(3-Chlorophenyl)-1,1-difluoropropan-2-ol:
The uniqueness of this compound lies in its combination of bromine and difluoro groups, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H9BrF2O |
|---|---|
分子量 |
251.07 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C9H9BrF2O/c1-9(13,8(11)12)6-3-2-4-7(10)5-6/h2-5,8,13H,1H3 |
InChI 键 |
CNHVVBWNGRIVQA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)Br)(C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)
![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
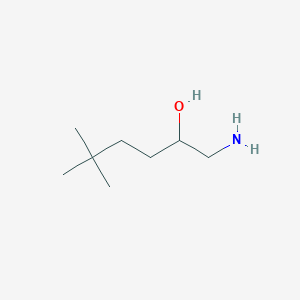
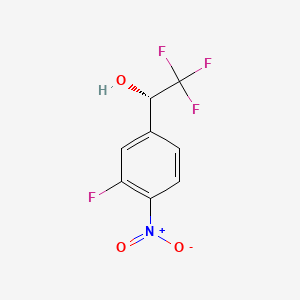

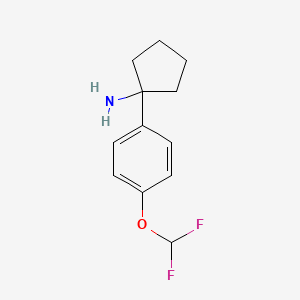


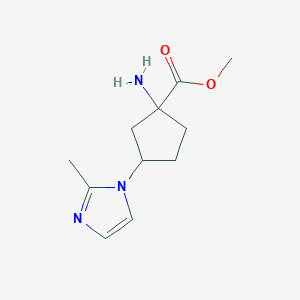
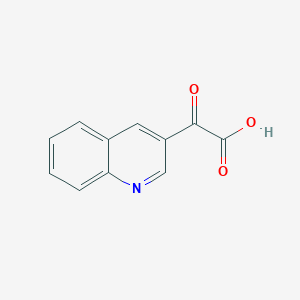
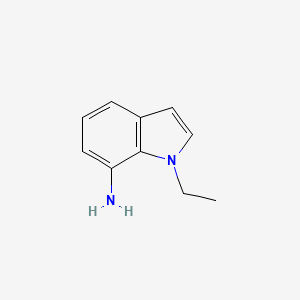
![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)
